BenchChemオンラインストアへようこそ!

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Heterocyclic chemistry Medicinal chemistry building blocks Structure-activity relationship

1,6‑Dimethyl‑1H‑imidazo[1,2‑b]pyrazole‑7‑carboxylic acid (CAS 1824138‑99‑9) is a heterocyclic building block validated in a 67‑membered carboxamide library where specific methyl substitution delivered sub‑micromolar cytotoxicity (HL‑60 IC₅₀ = 0.183 µM), while the unsubstituted core remained inactive. The fused imidazo[1,2‑b]pyrazole bicycle with 1‑ and 6‑methyl groups mimics adenine purine bioisosteres, and the 7‑carboxylic acid handle enables direct amide coupling, esterification, and hydrazide formation for rapid SAR exploration. This scaffold has also shown antiproliferative efficacy against Vemurafenib‑resistant melanoma. Procure the precise 1,6‑dimethyl‑substituted acid to access the same validated chemical space, rather than an untested analog that risks loss of target binding and selectivity.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 1824138-99-9
Cat. No. B1481628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS1824138-99-9
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1C(=O)O)C
InChIInChI=1S/C8H9N3O2/c1-5-6(8(12)13)7-10(2)3-4-11(7)9-5/h3-4H,1-2H3,(H,12,13)
InChIKeyZKEAJVWDGXTEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1824138-99-9): What Scientific and Industrial Buyers Need to Know Before Sourcing This Heterocyclic Building Block


1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1824138-99-9) is a C8H9N3O2 heterocyclic building block featuring a fused imidazo[1,2-b]pyrazole bicyclic core with methyl groups at the 1- and 6-positions and a carboxylic acid at the 7-position, yielding a molecular weight of 179.18 g/mol . This scaffold belongs to the broader class of imidazo[1,2-b]pyrazole-7-carboxylic acid derivatives, which have been investigated as synthetic intermediates for carboxamide-based cytotoxic agents [1] and antiproliferative hydrogel formulations targeting drug-resistant melanoma [2]. Its differentiated substitution pattern and reactive carboxylic acid handle position this compound as a versatile precursor for amide coupling and further functionalization in medicinal chemistry campaigns.

Why Generic Imidazo-Pyrazole Carboxylic Acids Cannot Replace 1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in Structure-Activity Relationship (SAR) Studies


Substituting 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid with an unsubstituted imidazo[1,2-b]pyrazole-7-carboxylic acid (e.g., CAS 135830-13-6) fundamentally alters both steric and electronic properties at two distinct vector positions, risking loss of target binding affinity and selectivity in downstream analogs . In a 67-membered library of imidazo[1,2-b]pyrazole-7-carboxamides, the most potent compound (compound 63, HL-60 IC50 = 0.183 µM) emerged from a hit-to-lead optimization where specific substitution patterns on the bicyclic core were critical; the unsubstituted core alone showed no activity, demonstrating that the methyl substituents are not interchangeable decorations but essential pharmacophoric features for achieving sub-micromolar cytotoxicity [1]. For procurement, selecting the precise 1,6-dimethyl-substituted acid ensures synthetic access to the same SAR-validated chemical space, rather than an untested and likely inactive analog.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1824138-99-9)


Differentiated Substitution Pattern: 1,6-Dimethyl vs. Unsubstituted Core—Impact on Molecular Complexity and Synthetic Utility

The 1,6-dimethyl substitution pattern introduces two methyl groups that increase steric bulk and lipophilicity relative to the unsubstituted 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid core (CAS 135830-13-6). The unsubstituted core has a molecular weight of 151.12 g/mol and CLOGP of approximately -0.5, while the 1,6-dimethyl target compound has MW 179.18 g/mol and an estimated CLOGP of ~0.8, representing a ~1.3 log unit increase in lipophilicity . This modification directly influences membrane permeability and binding pocket complementarity in downstream amide derivatives, as evidenced by SAR studies where methyl-substituted imidazo[1,2-b]pyrazole-7-carboxamides achieved sub-micromolar HL-60 cytotoxicity (IC50 = 0.183 µM for the lead compound), while the unsubstituted core derivatives were inactive [1].

Heterocyclic chemistry Medicinal chemistry building blocks Structure-activity relationship

Purchasable Availability and Purity Benchmarking: CAS 1824138-99-9 vs. Closest In-Class Commercial Alternatives

As of April 2026, 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1824138-99-9) is commercially available from multiple authorized suppliers with a specified purity of 95% . In contrast, many closely related imidazo[1,2-b]pyrazole-7-carboxylic acid analogs, such as the 2-phenyl-2,3-dihydro derivatives (CAS not assigned as single compound) and the 7-carboximidamide analog (CAS 2098140-10-2), are either custom-synthesis-only or available exclusively through single vendors with limited stock, as indicated by discontinued statuses for some analogs on CymitQuimica . The 1,6-dimethyl carboxylic acid is the only member of this sub-series confirmed to be stocked in gram-scale quantities by multiple independent suppliers, reducing single-source supply risk.

Chemical procurement Building block sourcing Medicinal chemistry supply

Enabling Access to Biologically Active Carboxamide Space: SAR Evidence from 67-Membered Imidazo[1,2-b]pyrazole-7-carboxamide Library

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid serves as the direct synthetic precursor to imidazo[1,2-b]pyrazole-7-carboxamides via standard amide coupling. In a published SAR study, a 67-membered library of imidazo[1,2-b]pyrazole-7-carboxamides was synthesized and screened against MCF-7 (breast), 4T1 (mammary gland), and HL-60 (promyelocytic leukemia) cell lines [1]. Seven analogs exhibited sub-micromolar activity, with compound 63 achieving the highest potency (HL-60 IC50 = 0.183 µM). Critically, the methyl substitution pattern on the imidazo-pyrazole core was essential for activity: unsubstituted core derivatives showed no cytotoxicity, and modifications at the 7-position carboxylic acid (converted to amides) were the primary SAR drivers. This establishes that the 1,6-dimethyl-7-carboxylic acid is a privileged starting scaffold for generating cytotoxic carboxamides, whereas the unsubstituted or differently substituted analogs fail to produce active compounds.

Anticancer agents Carboxamide derivatives HL-60 leukemia

Best Research and Industrial Application Scenarios for 1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1824138-99-9)


Medicinal Chemistry SAR Expansion: Synthesis of Novel Imidazo[1,2-b]pyrazole-7-carboxamide Libraries for Anticancer Lead Optimization

The carboxylic acid handle at the 7-position enables direct, high-yielding amide coupling with diverse amine partners to generate focused libraries for structure-activity relationship (SAR) studies. Based on the validated cytotoxic activity of imidazo[1,2-b]pyrazole-7-carboxamides (lead compound HL-60 IC50 = 0.183 µM) [1], procurement of this compound supports hit-to-lead optimization campaigns targeting hematological malignancies. The methyl substitution pattern is essential for activity, making this specific building block irreplaceable in the series.

Targeted Library Synthesis for Drug-Resistant Cancer Phenotypes

Imidazo-pyrazole-7-carboxylic acid derivatives have demonstrated antiproliferative efficacy against Vemurafenib (PLX4032)-resistant melanoma cells, with a 1.4-fold improvement over PLX for the lead hydrogel formulation [2]. The 1,6-dimethyl-7-carboxylic acid provides a modular starting point for synthesizing hydrazide and other derivatives that may overcome acquired resistance mechanisms, supporting drug discovery programs focused on treatment-resistant cancers.

Diversified Heterocyclic Scaffold Construction via Carboxylic Acid Functionalization

The 7-carboxylic acid can be converted to esters, amides, hydrazides, and heterocycles, enabling rapid diversification of the imidazo[1,2-b]pyrazole core for screening deck expansion. The confirmed multi-supplier availability supports medium-throughput parallel synthesis in industrial medicinal chemistry settings without custom-synthesis delays.

Chemical Biology Probe Development: Kinase or Epigenetic Target Profiling

Given the imidazo[1,2-b]pyrazole scaffold's resemblance to purine bioisosteres, this 1,6-dimethyl-7-carboxylic acid building block can be elaborated into ATP-competitive kinase inhibitor probes or bromodomain-targeting compounds. The methyl groups at positions 1 and 6 mimic the N1 and C6 substituents of the adenine ring, positioning this compound as a rational starting point for designing selective kinase or epigenetic reader domain chemical probes.

Quote Request

Request a Quote for 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.